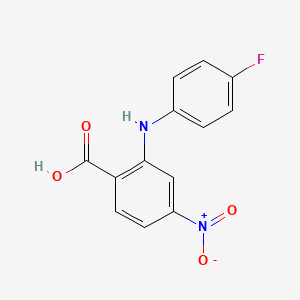
2-(4-Fluoroanilino)-4-nitrobenzoic acid
Número de catálogo B8315627
Peso molecular: 276.22 g/mol
Clave InChI: WPUXREYXWBHGMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08327467B2
Procedure details


To N,N-dimethylacetamide 150 mL solution of 2-chloro-4-nitrobenzoic acid 30 g, were added 4-fluoroaniline 29 mL, copper powder 2.8 g, copper (I) chloride 5.3 g and N-methylmorpholine 33 mL at room temperature, and it was stirred at 110 to 120° C. for 10 hours. After the reaction mixture was cooled to room temperature, insoluble matter was filtrated, and 1.0 mol/L hydrochloric acid 700 mL and ethyl acetate 700 mL were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 1.0 mol/L hydrochloric acid and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Diisopropyl ether was added to the obtained residue, solid matter was filtrated to give 2-(4-fluoroanilino)-4-nitrobenzoic acid 9.7 g of red solid.



Name
copper
Quantity
2.8 g
Type
catalyst
Reaction Step One

Name
copper (I) chloride
Quantity
5.3 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.CN1CCOCC1>[Cu].[Cu]Cl.CN(C)C(=O)C>[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:2]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
copper
|
|
Quantity
|
2.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
copper (I) chloride
|
|
Quantity
|
5.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
it was stirred at 110 to 120° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
insoluble matter was filtrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.0 mol/L hydrochloric acid 700 mL and ethyl acetate 700 mL were added to it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
after sequential washing with 1.0 mol/L hydrochloric acid and saturated sodium chloride aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diisopropyl ether was added to the obtained residue, solid matter
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtrated
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(NC2=C(C(=O)O)C=CC(=C2)[N+](=O)[O-])C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
